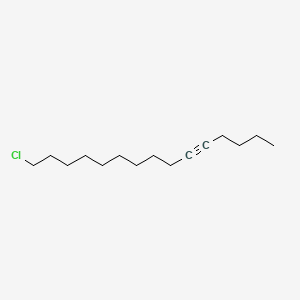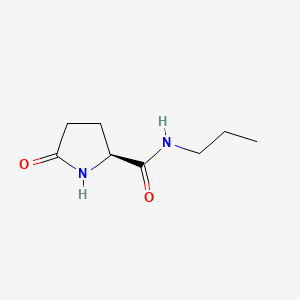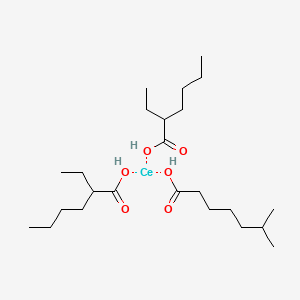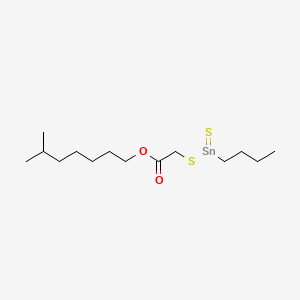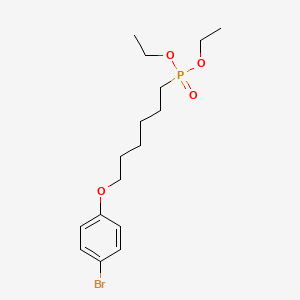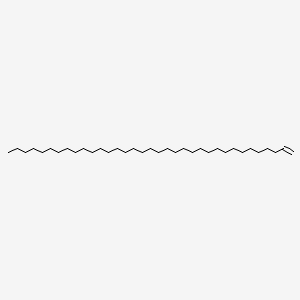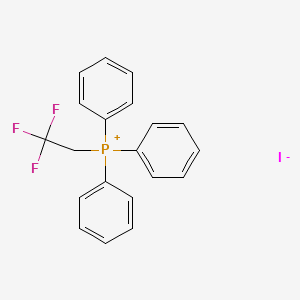
Triphenyl(2,2,2-trifluoroethyl)phosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is an organophosphorus compound that features a phosphonium cation bonded to a trifluoroethyl group and three phenyl groups, paired with an iodide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph3P+CF3CH2I→Ph3P+CH2CF3I−
Industrial Production Methods
Industrial production methods for Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield a phosphonium alkoxide, while oxidation can produce a phosphine oxide.
Scientific Research Applications
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of complex molecules and as a catalyst in certain reactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new bonds and the release of the iodide anion.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound where the trifluoroethyl group is replaced by a hydrogen atom.
Tris(2,2,2-trifluoroethyl)phosphite: Another organophosphorus compound with three trifluoroethyl groups bonded to a phosphorus atom.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group bonded to a hydroxyl group.
Uniqueness
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is unique due to the presence of both the phosphonium cation and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications that require robust and versatile reagents.
Properties
CAS No. |
60521-68-8 |
|---|---|
Molecular Formula |
C20H17F3IP |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
triphenyl(2,2,2-trifluoroethyl)phosphanium;iodide |
InChI |
InChI=1S/C20H17F3P.HI/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
SKYLBBLFWUXNLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



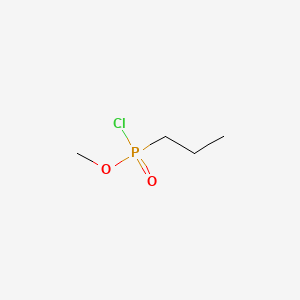
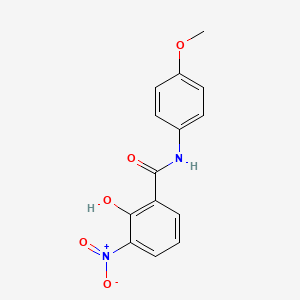
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)

